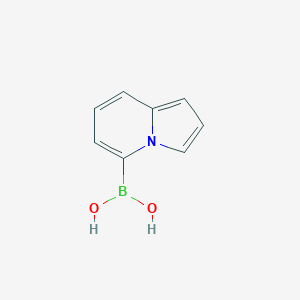

Indolizin-5-ylboronic acid

CAS No.:

Cat. No.: VC18002888

Molecular Formula: C8H8BNO2

Molecular Weight: 160.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BNO2 |

|---|---|

| Molecular Weight | 160.97 g/mol |

| IUPAC Name | indolizin-5-ylboronic acid |

| Standard InChI | InChI=1S/C8H8BNO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6,11-12H |

| Standard InChI Key | DUMLLEBNDXEALX-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC=CC2=CC=CN12)(O)O |

Introduction

Chemical and Physical Properties

Indolizin-5-ylboronic acid is a white to light yellow crystalline powder with notable air sensitivity, requiring storage at 2–8°C to maintain stability . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Melting Point | 170–175 °C |

| Boiling Point | 433.2 ± 37.0 °C (Predicted) |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) |

| pKa | 8.91 ± 0.30 (Predicted) |

| Solubility | Soluble in polar organic solvents |

The boronic acid group () enables participation in Suzuki-Miyaura cross-coupling reactions, while the indolizine core contributes to π-electron delocalization, influencing reactivity and intermolecular interactions . The compound’s NMR spectra reveal distinct shifts due to the peri-effect of the 5-substituent; for example, the H-3 proton resonates downfield at 8.7–9.2 ppm compared to 6.8–7.2 ppm in unsubstituted indolizines .

Synthetic Methodologies

Direct Lithiation and Electrophilic Quench

A robust synthesis involves direct lithiation of 2-substituted indolizines using -butyllithium (-BuLi) at –78°C, followed by reaction with triisopropyl borate (). Optimized conditions (5 hours at –20°C) yield indolizin-5-ylboronic acid in >90% purity . For example:

-

Metallation:

-

Boronation:

This method avoids competing side reactions, ensuring regioselectivity at the 5-position .

Industrial-Scale Production

Industrial processes prioritize yield and purity through controlled reaction conditions (e.g., inert atmosphere, low moisture). Large-scale lithiation-boronation sequences are common, with post-synthetic purification via recrystallization or chromatography .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Indolizin-5-ylboronic acid couples with aryl/vinyl halides under palladium catalysis to form C–C bonds. For instance, reaction with 4-methoxyphenylboronic acid produces aryl-substituted indolizines, validated by -NMR and X-ray crystallography :

This reaction is pivotal for synthesizing biaryl structures in pharmaceuticals .

Synthesis of Biologically Active Molecules

-

MMP-13 Inhibitors: Used in arthritis treatment, leveraging the indolizine scaffold’s affinity for zinc-binding domains .

-

Tubulin Polymerization Inhibitors: Substituted pyrimidines derived from indolizin-5-ylboronic acid show antitumor activity .

-

Antimicrobial Agents: Boronic acid derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens.

Research Findings and Derivative Chemistry

5-Formylindolizines

Lithiation followed by formylation (using DMF) yields 5-formylindolizines, which undergo further functionalization:

-

Reduction: Sodium borohydride () converts the formyl group to hydroxymethyl .

-

Oxime Formation: Reaction with hydroxylamine produces oximes, though stability issues necessitate careful handling .

Haloindolizines

5-Iodoindolizines, synthesized via iodination, serve as intermediates for cross-coupling. Their reactivity is enhanced by the indolizine ring’s electron-deficient nature .

Comparative Analysis with Analogous Compounds

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| 3-Indolylboronic Acid | Boronic acid at indole 3-position | Lower regioselectivity in coupling reactions |

| Phenylboronic Acid | Lacks heterocyclic ring | Limited biological activity |

| Pyridylboronic Acid | Pyridine ring instead of indolizine | Enhanced solubility in aqueous media |

The indolizine core’s planar structure and π-electron density differentiate its reactivity from other boronic acids, enabling unique applications in catalysis and drug design .

Future Directions and Challenges

-

Drug Discovery: Explore indolizin-5-ylboronic acid’s role in targeting kinase and protease enzymes.

-

Materials Science: Develop conductive polymers or sensors leveraging boronic acid’s Lewis acidity.

-

Stability Optimization: Investigate protective groups (e.g., MIDA boronates) to enhance air and moisture stability .

-

Green Chemistry: Replace -BuLi with safer bases (e.g., LDA) to improve synthetic sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume